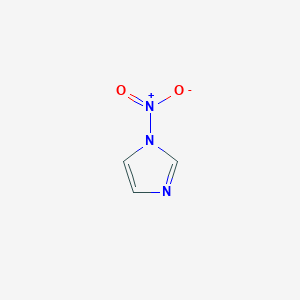

1-Nitro-1H-imidazole

Description

Significance of Imidazole (B134444) and Nitroimidazole Frameworks in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. acs.orgresearchgate.netmdpi.com Its unique electronic characteristics, including the ability to act as both a proton donor and acceptor, make it a versatile scaffold found in numerous biologically active molecules. acs.orgresearchgate.netbioline.org.br The imidazole moiety is a key component of essential biomolecules like the amino acid histidine and the hormone histamine, highlighting its fundamental role in biological processes. researchgate.netmdpi.com This structural motif allows for a variety of noncovalent interactions, such as hydrogen bonding and coordination with metal ions, enabling imidazole-containing compounds to bind effectively to a wide range of biological targets like enzymes and receptors. researchgate.netuobabylon.edu.iq

The introduction of a nitro group (–NO₂) to the imidazole framework gives rise to nitroimidazoles, a class of compounds with a rich history in drug discovery. google.com This addition significantly alters the electronic properties of the ring, often conferring potent biological activity. Nitroimidazoles are renowned for their use as antibacterial and antiprotozoal agents, particularly against anaerobic organisms. uobabylon.edu.iqarkat-usa.org The mechanism of action for many nitroimidazole drugs involves the reductive bioactivation of the nitro group within target cells, leading to the formation of reactive radical species that damage DNA and other critical biomolecules. acs.orggoogle.com Beyond their anti-infective properties, nitroimidazoles have been investigated for a wide array of therapeutic applications, including as radiosensitizers for cancer therapy and as agents against tuberculosis. uobabylon.edu.iqsemanticscholar.org The position of the nitro group on the imidazole ring—whether on a carbon atom (C-nitro) or a nitrogen atom (N-nitro)—dramatically influences the compound's stability and reactivity.

Historical Context of Nitroimidazole Synthesis and Study

The journey of nitroimidazole research began in the mid-20th century. In 1953, a Japanese scientist, K. Maeda, reported the isolation of the first natural nitroimidazole from the bacterium Nocardia mesenterica. google.com This compound, later identified as 2-nitroimidazole (B3424786) and named Azomycin, demonstrated significant antibacterial activity. google.com The discovery of Azomycin was a pivotal moment, sparking widespread interest in synthesizing and studying its analogues and regioisomers. This research led to the development of life-saving drugs for various infectious diseases caused by bacteria and parasites. google.com

The initial focus was predominantly on C-nitroimidazoles, such as 2-, 4-, and 5-nitroimidazole derivatives. The synthesis of these compounds typically involves the direct nitration of an imidazole ring using strong acids like a mixture of nitric acid and sulfuric acid. derpharmachemica.com However, these methods generally result in nitration at the carbon positions (C4 or C5), while direct nitration at the C2 position has proven to be a significant synthetic challenge. derpharmachemica.com The development of N-nitroimidazoles, such as 1-nitroimidazoles, followed a different path. These compounds are often highly reactive and are typically studied as intermediates in the synthesis of more complex molecules, such as energetic materials or other substituted imidazoles. nih.gov Research into compounds like 1,4-dinitro-1H-imidazole, which is prepared by the N-nitration of 4(5)-nitro-1H-imidazole, has provided much of the understanding of the chemistry of the 1-nitroimidazole moiety. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNMIWQQOPACSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Nitro 1h Imidazole and Its Derivatives

Direct Nitration Strategies for Imidazole (B134444) Ring Systems

Direct nitration of the imidazole ring presents unique challenges due to the ring's electronic properties. The presence of two nitrogen atoms makes the imidazole ring susceptible to protonation in acidic media, which deactivates it towards electrophilic attack. arkat-usa.orgcdnsciencepub.com

Electrophilic Aromatic Nitration Mechanisms in Imidazoles

Electrophilic aromatic substitution on the imidazole ring is a key method for introducing a nitro group. The reaction proceeds through the formation of a sigma complex (or arenium ion), and the stability of this intermediate determines the regioselectivity of the reaction. uobabylon.edu.iq Imidazoles are generally more reactive towards electrophiles than benzene (B151609) but less so than more electron-rich five-membered heterocycles like pyrrole (B145914) and furan. imperial.ac.uk

The basicity of the imidazole ring (pKa ≈ 7) plays a crucial role in its nitration. arkat-usa.orgwikipedia.org In strongly acidic conditions, typically used for nitration, the imidazole ring is readily protonated to form an imidazolium (B1220033) ion. This protonation deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺), making direct nitration difficult. arkat-usa.orgcdnsciencepub.com The imidazolium ion is significantly less reactive than the neutral imidazole. rushim.ru Therefore, the reaction conditions must be carefully controlled to balance the generation of the electrophile with the concentration of the more reactive unprotonated imidazole species. cdnsciencepub.com

The position of nitration on the imidazole ring is highly dependent on the reaction conditions and the substituents already present on the ring.

C4/C5-Nitration: In strongly acidic media, electrophilic nitration of imidazole typically occurs at the C4 or C5 positions. arkat-usa.orguobabylon.edu.iq These positions are electronically favored, and their equivalence in the unsubstituted ring leads to a mixture of 4-nitro- and 5-nitroimidazole. The amidine C2-position is generally inert to electrophiles under these conditions. arkat-usa.org

N1-Nitration: The formation of 1-nitro-1H-imidazole, an N-nitro compound, requires different strategies. Direct N-nitration can be achieved under less acidic or neutral conditions, often using specific nitrating agents that favor attack at the nitrogen atom. For instance, the reaction of 4(5)-nitro-1H-imidazole with nitric acid in an acetic anhydride-acetic acid mixture can yield 1,4-dinitro-1H-imidazole. arkat-usa.org

Computational studies, such as those using the RegioSQM method, can help predict the most likely site of electrophilic attack by calculating the proton affinity of the different carbon atoms in the ring. rsc.org

Role of Protonation in Imidazole Nitration Reactivity

Nitrating Agent Systems and Conditions

The choice of nitrating agent and reaction conditions is paramount in achieving the desired nitrated imidazole derivative.

The traditional mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system. However, its application to imidazole is complicated by the protonation issue.

When imidazole or its derivatives are treated with a mixture of 98% HNO₃ and 98% H₂SO₄, the primary product is often 4,5-dinitroimidazole, with the reaction proceeding at elevated temperatures. icm.edu.pl The direct nitration of imidazole with mixed acid typically yields C-nitroimidazoles, such as 4-nitroimidazole (B12731) or 4,5-dinitroimidazole, depending on the conditions. arkat-usa.orgicm.edu.pl The synthesis of N-nitroimidazoles using this method is not straightforward and often requires a multi-step process or the use of pre-functionalized imidazoles. arkat-usa.orgicm.edu.pl

| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 °C, 4 h | 4,5-Dinitroimidazole | 52.6% | icm.edu.pl |

| 2-Isopropylimidazole | HNO₃ / H₂SO₄ | - | 2-Isopropyl-4(5)-nitroimidazole | ~50% | cdnsciencepub.com |

| 1-Methylimidazole | fuming HNO₃ / fuming H₂SO₄ | <15 °C to rt | 1-Methyl-4-nitroimidazole (B145534) and 1-Methyl-5-nitroimidazole | - | lookchem.com |

Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), offer an alternative to mixed-acid nitration, often under milder and less acidic conditions. lookchem.com This can be advantageous for substrates like imidazole that are sensitive to strong acids.

Nitronium tetrafluoroborate can be used in solvents like acetonitrile (B52724) or sulfolane. cdnsciencepub.com The reaction of nitronium tetrafluoroborate with silylated imidazoles, such as 2-isopropyl-1-trimethylsilyl-1H-imidazole, has been shown to produce N-nitroimidazoles like 2-isopropyl-1,4-dinitro-1H-imidazole. arkat-usa.orgcdnsciencepub.com This indicates that protecting the N-H proton can direct nitration to other positions, including the other ring nitrogen. Nitronium salts have also been found to be effective in producing C-nitroimidazoles, sometimes with different regioselectivity compared to mixed acid. lookchem.comgoogle.com

| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Isopropyl-1-trimethylsilyl-1H-imidazole | NO₂BF₄ in Acetonitrile | - | 2-Isopropyl-1,4-dinitro-1H-imidazole and 2-Isopropyl-4(5)-nitro-1H-imidazole | 10% and 18% | arkat-usa.org |

| 1-Methylimidazole | NO₂BF₄ in Nitromethane | - | 1-Methyl-2,4,5-trinitroimidazole (B8335940), 1-Methyl-4,5-dinitroimidazole (B100128), and 1-Methyl-2-nitroimidazole | 13%, 37%, and 6% (NMR yields) | lookchem.com |

Acetic Anhydride (B1165640)/Acetic Acid Mixtures in Nitration

A prevalent and well-documented method for the synthesis of 1,4-dinitro-1H-imidazole involves the nitration of 4(5)-nitro-1H-imidazole using a combination of nitric acid with acetic anhydride and glacial acetic acid. arkat-usa.org This approach is also effective for producing derivatives such as 5-methyl-1,4-dinitro-1H-imidazole from 4-methyl-5-nitro-1H-imidazole. The reaction is typically conducted by dissolving the nitroimidazole precursor in a chilled mixture of acetic anhydride and acetic acid, followed by the dropwise addition of concentrated nitric acid. The temperature is a critical parameter, often maintained between 20-25°C to minimize side reactions like ring oxidation. Acetic anhydride serves a dual role as both a solvent and a dehydrating agent, while glacial acetic acid helps to moderate the reaction's reactivity. This method has been reported to achieve high yields, with some studies reporting up to 95% for 1,4-dinitro-1H-imidazole. arkat-usa.org The process involves an electrophilic aromatic substitution mechanism where nitronium ions are generated and subsequently attack the imidazole ring.

A study on the synthesis of 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) from 2,2'-bi-imidazole (BI) also utilized a mixture of nitric acid and acetic anhydride. researchgate.netbibliotekanauki.pl However, in this case, the reaction led to the formation of 4,4'-dinitro-bi-imidazole rather than the fully nitrated product. researchgate.netbibliotekanauki.pl

| Precursor | Nitrating Agent | Solvent System | Temperature (°C) | Product | Yield (%) | Reference |

| 4(5)-Nitro-1H-imidazole | Nitric Acid | Acetic Anhydride/Acetic Acid | 20-40 | 1,4-Dinitro-1H-imidazole | up to 95 | arkat-usa.org |

| 4-Methyl-5-nitro-1H-imidazole | Nitric Acid | Acetic Anhydride/Acetic Acid | 20-25 | 5-Methyl-1,4-dinitro-1H-imidazole | 66 | |

| 2,2'-Bi-imidazole | Nitric Acid | Acetic Anhydride | - | 4,4'-Dinitro-bi-imidazole | - | researchgate.netbibliotekanauki.pl |

Kyodai Nitration Approaches

The Kyodai nitration method offers an alternative route for the nitration of imidazoles, particularly for substrates that may be sensitive to strongly acidic conditions. This technique typically employs a combination of nitrogen dioxide (NO₂) and ozone. arkat-usa.org In the synthesis of 1,4-dinitro-1H-imidazoles, Kyodai nitration of imidazole was performed in dichloromethane (B109758) with nitrogen(IV) oxide and ozone, often in the presence of methanesulfonic acid to improve yields. arkat-usa.org While this method can be effective, the yields for the synthesis of 1,4-dinitro-1H-imidazole under neutral conditions were reported to be poor. arkat-usa.org For the synthesis of 5-methyl-1,4-dinitro-imidazole, Kyodai nitration, using a NO₂–BF₃ complex in dichloromethane, was found to be less efficient, yielding only 40–45% of the product due to competing nitration at the C(2) position.

Research on benzimidazole (B57391) derivatives, which share the imidazole moiety, has also explored Kyodai nitration. researchgate.net The nitration of various benzimidazole derivatives with nitrogen dioxide and ozone resulted in the formation of 1-nitrobenzimidazole derivatives, although in low yields. researchgate.net

Green Chemistry Nitration Methodologies

In an effort to develop more environmentally benign synthetic routes, green chemistry approaches to the nitration of imidazoles have been investigated. These methods often focus on replacing traditional nitrating agents like concentrated nitric acid with alternatives that generate less hazardous waste. One such approach involves the use of nitrate (B79036) salts, such as sodium nitrate, in ionic liquids. However, these methods have generally been associated with lower yields (30–35%) and longer reaction times.

Another green nitrating agent that has been explored is dinitrogen pentoxide (N₂O₅). google.com The use of N₂O₅ in a mixed-acid system with oleum (B3057394) for the synthesis of 4-nitroimidazole has been reported to increase the reaction yield to 95.5% while reducing the amount of concentrated nitric acid required and lowering the reaction temperature. google.com This "green" nitrated technology is noted for reducing environmental pollution. google.com

Molten-State Nitration Techniques

Molten-state nitration presents a solvent-free alternative for the synthesis of nitroimidazoles. This technique has been successfully employed for the synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI). lookchem.com In one application of this method, 1-methyl-4,5-dinitroimidazole was heated with nitronium tetrafluoroborate at 110-115°C, resulting in a 40% isolated yield of MTNI. lookchem.com The optimal temperature for this reaction was found to be between 105-110°C. lookchem.com This solvent-free approach allows for the incorporation of multiple nitro groups onto the imidazole ring in good yields. lookchem.com

Nitration via o-Silylaryl Triflate Intermediates with Sodium Nitrite (B80452)

A more specialized method for nitration involves the use of o-silylaryl triflate intermediates, which can be nitrated with sodium nitrite. scielo.brresearchgate.net This approach is part of a broader strategy for the functionalization of aromatic compounds. While detailed examples specific to this compound are not extensively covered in the provided search results, the general principle involves the conversion of a hydroxyl group on an aromatic ring to a triflate, followed by silylation at the ortho position. This intermediate can then undergo nitration. This methodology has been applied to the synthesis of o-nitro derivatives from aldehydes and o-silylaryl triflates. scielo.brresearchgate.net A study on site-selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts demonstrated the nitration of these substrates using sodium nitrite in DMSO at 100°C. researchgate.net

Functionalization and Derivatization Approaches

N-Alkylation Strategies for this compound and Related Structures

The N-alkylation of nitroimidazoles is a critical step in the synthesis of many biologically active compounds. The regioselectivity of this reaction is a key challenge, as alkylation can occur at different nitrogen atoms in the imidazole ring, leading to a mixture of isomers. iau.ir

For 4(5)-nitro-1H-imidazoles, N-alkylation with alkyl halides or sulfates in a basic medium typically yields N1-alkyl-4-nitro-1H-imidazoles as the major product. iau.ir The use of a solid-liquid phase transfer catalyst has been shown to be a highly regioselective method for the N1-alkylation of 2-methyl-4(5)-nitroimidazole, providing excellent yields of the 4-nitroimidazole derivative under mild, room temperature conditions. iau.ir

Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have demonstrated that the reaction conditions, including the base, solvent, and temperature, significantly influence the outcome. derpharmachemica.comderpharmachemica.com Alkylation in acetonitrile with potassium carbonate as the base at 60°C has been found to produce good yields (66-85%) of the N-alkylated products. derpharmachemica.comderpharmachemica.com For 2-methyl-5-nitroimidazole (B138375), alkylation is regioselective for the N-3 position due to the steric hindrance of the nitro group, whereas for 4-nitroimidazole, alkylation at the N-1 position is favored. derpharmachemica.com

The synthesis of N-alkylated imidazoles can also be achieved by reacting imidazole with various alkylating agents such as 3,4-dichlorobenzyl bromide, ethyl bromoacetate, and ethyl bromopropionate in the presence of sodium hydride and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in THF. researchgate.net

| Imidazole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| 2-Methyl-4(5)-nitroimidazole | Benzyl (B1604629)/Butyl Halides | Phase Transfer Catalyst | - | Room Temp | N1-Alkyl-2-methyl-4-nitro-1H-imidazoles | Excellent | iau.ir |

| 4-Nitroimidazole | Various Alkylating Agents | K₂CO₃ | Acetonitrile | 60°C | N1-Alkyl-4-nitro-1H-imidazoles | 66-85 | derpharmachemica.comderpharmachemica.com |

| 2-Methyl-5-nitroimidazole | Various Alkylating Agents | K₂CO₃ | Acetonitrile | 60°C | N3-Alkyl-2-methyl-5-nitro-1H-imidazoles | - | derpharmachemica.com |

| Imidazole | 3,4-Dichlorobenzyl Bromide | NaH/TBAB | THF | - | 1-(3,4-Dichlorobenzyl)-1H-imidazole | Quantitative | researchgate.net |

| Imidazole | Ethyl Bromoacetate | NaH/TBAB | THF | - | Imidazol-1-yl-acetic acid ethyl ester | Quantitative | researchgate.net |

| Imidazole | Ethyl Bromopropionate | NaH/TBAB | THF | - | 3-Imidazol-1-yl-propionic acid ethyl ester | Quantitative | researchgate.net |

Regioselective N-Alkylation Studies

Synthesis of Multi-Nitroimidazole Systems

The synthesis of imidazoles with multiple nitro groups, such as dinitro- and trinitro-imidazoles, typically involves the nitration of an existing imidazole or nitroimidazole core. arkat-usa.orgresearchgate.net Direct nitration of the basic imidazole ring with acidic reagents is challenging because the nitrogen atoms are easily protonated. arkat-usa.org

Nitration of imidazole using a mixture of nitric acid and sulfuric acid can yield 4,5-dinitroimidazole. arkat-usa.org To synthesize N-nitrated derivatives, such as 1,4-dinitro-1H-imidazole, a different approach is required. The nitration of 4(5)-nitro-1H-imidazole with a mixture of nitric acid and acetic anhydride can produce N-nitro derivatives. researchgate.net The synthesis of 1-methyl-4,5-dinitro-1H-imidazole has been optimized by reacting N-methylimidazole with a nitrating mixture, achieving a yield of 79%. researchgate.net

The synthesis of highly nitrated systems like 1-methyl-2,4,5-trinitroimidazole can be achieved through the nitration of precursors such as 2,4,5-trinitroimidazole. researchgate.net Another method involves the nitration of 2-methyl-5(4)-nitroimidazole, which can lead to the formation of complex polynitro compounds like 2-(dinitromethylene)-5,5-dinitro-4-imidazolidinone. diva-portal.org

4,4',5,5'-Tetranitro-2,2'-bi-1H-imidazole (TNBI) is a significant polynitro-bi-imidazole derivative known for its energetic properties. bibliotekanauki.plresearchgate.net The synthesis of TNBI starts with 2,2'-bi-imidazole (BI), which is itself produced from glyoxal (B1671930) and ammonia (B1221849). researchgate.net The BI precursor is then subjected to strong nitrating conditions to introduce the four nitro groups. bibliotekanauki.plresearchgate.net

Several nitrating systems have been explored for the synthesis of TNBI. A mixture of nitric acid and acetic anhydride when reacting with 2,2'-bi-imidazole tends to yield 4,4'-dinitro-bi-imidazole. bibliotekanauki.plresearchgate.net To achieve full nitration to the tetranitro stage, more potent nitrating mixtures are necessary. These include mixtures of nitric acid with trifluoroacetic anhydride ((CF3CO)2O/HNO3), phosphorus pentoxide (P4O10/HNO3), or polyphosphoric acid (H3PO4/P4O10/HNO3). bibliotekanauki.plresearchgate.net Yields of TNBI can vary significantly depending on the method, ranging from 6% to over 50%. bibliotekanauki.plresearchgate.netgoogle.com One patented method using a mixed acid of concentrated nitric and sulfuric acid reports a yield of around 50% under milder temperature conditions than previously reported. google.com The crude TNBI product is often crystallized as a dihydrate. bibliotekanauki.plresearchgate.net

| Starting Material | Nitrating Agent/Mixture | Yield (%) | Reference |

|---|---|---|---|

| 2,2'-bi-imidazole (BI) | (CF3CO)2O / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |

| 2,2'-bi-imidazole (BI) | P4O10 / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |

| 2,2'-bi-imidazole (BI) | H3PO4 / P4O10 / HNO3 | 6.0 - 22.4 | bibliotekanauki.plresearchgate.net |

| 2,2'-bi-imidazole (BI) | Mixed Acid (HNO3/H2SO4) | ~50 | google.com |

| 2,2'-bi-imidazole (BI) | Excess Sodium Nitrate | 32 (overall) | researchgate.net |

Formation of Dinitro- and Trinitro-Imidazoles

Incorporation of Other Functional Groups and Heterocyclic Moieties

Amide and sulfonamide functionalities are frequently incorporated into nitroimidazole scaffolds to modify their chemical and biological properties. A common synthetic route involves the condensation of a nitroimidazole derivative containing a carboxylic acid with various amines or sulfonamides. derpharmachemica.com For example, amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with sulfanilamide, sulfamethoxazole, and other related compounds using phosphorus oxychloride as a condensing agent, with yields ranging from 40-60%. derpharmachemica.com

Another strategy involves the nucleophilic substitution reaction between a nitroimidazole-alkylamine and an appropriate arylcarbonyl or arylsulfonyl chloride. nih.gov This method has been used to synthesize a series of 2-nitro-1H-imidazole-based amides and sulfonamides at room temperature in the presence of triethylamine. nih.gov Similarly, 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids have been created through click chemistry, followed by reaction with sulfonyl chlorides. researchgate.net These synthetic approaches allow for the creation of a diverse library of functionalized nitroimidazole compounds. derpharmachemica.comnih.gov

Preparation of Vinyl-Substituted Nitroimidazoles

The introduction of a vinyl group onto the nitroimidazole scaffold has been a significant area of research. These vinyl-substituted nitroimidazoles have shown interesting biological activities. nih.gov

One common approach involves the functionalization of pre-existing nitroimidazole aldehydes. For instance, 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde can serve as a starting material. nih.gov The synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole has been reported, and this compound, along with its precursor aldehyde, has demonstrated notable antimicrobial properties. nih.gov

Further modifications of the vinyl group have been explored to enhance biological activity. This includes the introduction of functional groups such as formyl (CHO), acetyl (COCH3), and nitro (NO2) onto the vinyl chain. nih.govnih.gov Condensation reactions of the carbonyl functions on the vinyl substituent with nitrogen-based nucleophiles have also been performed to create a wider range of derivatives. nih.gov Additionally, the synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole has been accomplished. nih.gov

The general synthetic strategies for obtaining alkenylimidazoles can be broadly categorized into two main approaches:

Formation of the imidazole ring from functionalized alkenyl compounds. nuph.edu.ua

Functionalization of a pre-existing imidazole derivative with an alkenyl moiety. nuph.edu.ua

The latter approach is more prevalent and encompasses several methods, including:

Condensation of methylimidazoles with carbonyl compounds. nuph.edu.ua

Reactions of formylimidazoles with compounds containing activated methylene (B1212753) groups. nuph.edu.ua

Wittig-type reactions using phosphorus ylides. nuph.edu.ua

Dehydration and dehydrohalogenation of appropriately substituted imidazoles. nuph.edu.ua

A study detailed the synthesis of various vinyl-substituted 2-nitroimidazoles and evaluated their antimicrobial activity. Several of these compounds showed significant antibacterial and antitrichomonal activity in mice. nih.gov

Construction of Fused and Bis-Heterocyclic Systems Incorporating Nitroimidazole Moieties (e.g., Pyrazoline-Imidazole Conjugates)

The synthesis of hybrid molecules that incorporate a nitroimidazole ring fused to or conjugated with other heterocyclic systems is a strategy to develop compounds with enhanced or novel biological activities. The VNS (Vicarious Nucleophilic Substitution) reaction provides an efficient pathway to substituted nitroimidazoles, which can then serve as precursors for the synthesis of fused systems like purines. iupac.orgyu.edu.jo For example, 1-alkyl-4-nitroimidazoles can be dichloromethylated using the VNS reaction with chloroform, and the resulting 5-dichloromethyl derivatives can be converted into purines. iupac.org

The synthesis of imidazole-pyrazole conjugates has also been explored. In one study, a series of bis-diazoles with an aryl linker connecting the imidazole and pyrazole (B372694) rings were synthesized. nih.govresearchgate.net These compounds were then evaluated for their enzyme inhibitory potential. nih.gov Another approach involves the Claisen-Schmidt condensation to create methine-bridged conjugated bicyclic aromatic compounds, including imidazole and pyrazole-containing structures. jove.com

Furthermore, the development of fused pyrano[2,3-c]pyrazole derivatives incorporating an imidazo[2,1-b]thiazole (B1210989) moiety highlights the ongoing efforts to create complex heterocyclic systems with potential biological applications. bohrium.com

Emerging Synthetic Methodologies for Imidazoles

The development of novel synthetic methods for the imidazole core continues to be an active area of research, driven by the need for more efficient, sustainable, and versatile routes to this important heterocyclic scaffold. rsc.orgrsc.org

Metal-Catalyzed Imidazole Synthesis

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including imidazoles. nih.gov These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. ajrconline.org

Various metal catalysts, including copper, palladium, rhodium, and iron, have been employed. rsc.orgnih.govajrconline.org For example, copper-catalyzed reactions have been used for the synthesis of 1,4-diaryl-1H-imidazoles through isocyanide insertion into an alcohol followed by cycloaddition. organic-chemistry.org Rhodium(II) catalysts facilitate the reaction of 1-sulfonyl triazoles with nitriles to produce imidazoles. organic-chemistry.org Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines has also been reported for the synthesis of highly substituted imidazoles. nih.gov

A general overview of metal-catalyzed imidazole synthesis is presented in the table below.

| Catalyst | Reactants | Product Type | Reference |

| Copper | α-aminonitriles and carbon-based substrates | Substituted imidazoles | ajrconline.org |

| Palladium | - | Substituted imidazoles | ajrconline.org |

| Iron | Amidoximes and enones | NH-imidazoles with a ketone at C-4 | rsc.org |

| Rhodium(II) | 1-sulfonyl triazoles and nitriles | Substituted imidazoles | organic-chemistry.org |

| Zinc(II) | Benzimidates and 2H-azirines | Multisubstituted imidazoles | organic-chemistry.org |

| Copper | Amidines and carboxylic acids | Regioselectively substituted imidazoles | rsc.org |

Metal-Free Cyclization and Annulation Protocols

In a push towards greener and more sustainable chemistry, metal-free synthetic routes to imidazoles have gained significant attention. researchgate.netacs.org These methods avoid the use of potentially toxic and expensive heavy metals.

One such approach involves the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines catalyzed by benzoic acid. organic-chemistry.org This method is praised for its high functional group compatibility and for not generating toxic waste. organic-chemistry.orgresearchgate.net Another metal-free strategy is the iodine-promoted oxidative [3+2] tandem annulation of amidines and nitroolefins. researchgate.net

Visible-light-mediated, organic-dye-catalyzed dehydrogenative N-insertion offers a sustainable pathway to highly substituted imidazoles. organic-chemistry.org This approach avoids the need for metal catalysts and chemical oxidants. organic-chemistry.org

Electrochemical Approaches to Imidazole Formation

Electrosynthesis has emerged as a powerful and environmentally friendly tool for the construction of organic molecules, including imidazoles. nih.govmdpi.comrsc.org These methods utilize electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and operating under mild conditions. mdpi.comrsc.org

An electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines has been developed. rsc.orgrsc.org This process occurs under undivided electrolytic conditions and avoids the use of transition metals and external oxidants. rsc.org Another electrochemical approach involves the cyclization of vinyl azides and benzyl amines to yield a range of imidazoles. nih.govmdpi.com This reaction proceeds via the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.govmdpi.com

Van Leusen and Related Imidazole Syntheses

The Van Leusen imidazole synthesis is a classic and highly versatile method for preparing imidazoles. organic-chemistry.orgwikipedia.orgijpsjournal.com The reaction typically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org A three-component variation, where the aldimine is generated in situ from an aldehyde and an amine, is also widely used. organic-chemistry.orgnih.govtsijournals.com

The mechanism is driven by the reactive isocyanide carbon, the active methylene group, and the leaving group of TosMIC. organic-chemistry.org The reaction proceeds through a stepwise cycloaddition of the CH₂N=C moiety of TosMIC to the polarized double bond of the aldimine. organic-chemistry.org This methodology has been instrumental in the synthesis of a wide array of imidazole-containing medicinal molecules. nih.gov

| Reaction Name | Reactants | Key Reagent | Product | Reference |

| Van Leusen Imidazole Synthesis | Aldimines | Tosylmethyl isocyanide (TosMIC) | Imidazoles | organic-chemistry.orgwikipedia.org |

| Van Leusen Three-Component Reaction | Aldehydes, Amines | Tosylmethyl isocyanide (TosMIC) | Imidazoles | organic-chemistry.org |

Debus-Radziszewski Synthesis and Modern Variants

The Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, stands as a foundational multi-component reaction for constructing the imidazole ring. wikipedia.orgrasayanjournal.co.inmdpi.com It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.comijrpr.com While not typically employed for the direct, one-step synthesis of this compound, its principles and modern adaptations are crucial for creating the core imidazole scaffold, which can then be subjected to nitration to yield nitroimidazole derivatives.

The classical synthesis proceeds by condensing the dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia in an alcoholic solvent. scribd.com The reaction is understood to occur in two main stages. First, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgresearchgate.net In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation, to yield the final substituted imidazole ring. wikipedia.orgresearchgate.net However, the precise mechanism can be complex and is not considered fully certain. wikipedia.org

A significant drawback of the classic Debus-Radziszewski reaction is that it often requires harsh conditions and may result in low to moderate yields due to side reactions. mdpi.comijrpr.com

One of the earliest and most important modifications of this reaction involves substituting one equivalent of ammonia with a primary amine. This variation allows for the synthesis of N-substituted imidazoles, which is a critical step for producing a wide array of derivatives. wikipedia.orgwikiwand.com

For the synthesis of nitroimidazoles, the Debus-Radziszewski method is often the first step in a multi-stage process. For example, 2-methylimidazole (B133640) can be prepared using this approach, which is then nitrated in a subsequent step to produce key derivatives like 2-methyl-4(5)-nitroimidazole. mdpi.com

Modern Variants and Improvements

Modern organic synthesis has introduced numerous variants to the Debus-Radziszewski reaction to improve its efficiency, yield, and environmental footprint. These advancements focus on alternative catalysts, energy sources, and reaction media. rasayanjournal.co.inmdpi.com Such improvements are vital for the efficient production of imidazole precursors required for the synthesis of complex molecules like this compound and its derivatives.

Key modern variants include:

Microwave Irradiation: The use of microwave assistance significantly reduces reaction times and can lead to cleaner reactions and higher yields compared to conventional heating methods. rasayanjournal.co.in

Catalysis: A diverse range of catalysts has been explored to enhance the reaction. These include:

Solid-Acid Catalysts: Zeolites, silica (B1680970) gel, and alumina (B75360) have been used to facilitate the reaction, often allowing for easier workup and catalyst recycling. rasayanjournal.co.in

Ionic Liquids: Used as both solvent and catalyst, ionic liquids can improve reaction rates and yields. rasayanjournal.co.in

Nano-Catalysts: Recent research has demonstrated the use of highly stable and efficient nano-catalysts, such as modified silica-coated cobalt ferrite (B1171679) nanoparticles, which can provide excellent yields in very short reaction times and can be easily recovered and reused. mdpi.com

Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that can enhance reaction rates and yields, providing an alternative to traditional methods. mdpi.com

These modern approaches make the synthesis of the foundational imidazole ring more efficient and scalable, which is a critical consideration for the subsequent synthesis of high-value compounds like nitroimidazole-based pharmaceuticals.

Research Findings

The tables below summarize representative examples of the classical Debus-Radziszewski synthesis and its modern variants for producing substituted imidazoles.

Table 1: Classical Debus-Radziszewski Synthesis of Trisubstituted Imidazoles This interactive table outlines the reactants and conditions for a typical classical synthesis.

| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Solvent | Conditions | Product | Yield | Reference |

| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate | Acetic Acid | Reflux | 2,4,5-Triphenyl-1H-imidazole (Lophine) | ~90% | scribd.com |

| Benzil | p-Formyl-α-aminomethylcinnamate | Ammonium Acetate | Acetic Acid | Heating | Trisubstituted imidazole product | Moderate | rowan.edu |

| Glyoxal | Formaldehyde | Ammonia | Water/Alcohol | Heating | Imidazole | Low | ijrpr.comillinois.edu |

Table 2: Modern Variants of the Debus-Radziszewski Synthesis This interactive table showcases various modern catalytic and procedural improvements to the synthesis.

| 1,2-Dicarbonyl | Aldehyde | Amine/Ammonia Source | Catalyst/Method | Conditions | Product | Yield | Reference |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | CoFe₂O₄@SiO₂@(-CH₂)₃OWO₃H NPs / Ultrasound | 8 min | 2,4,5-Triaryl-imidazoles | up to 95% | mdpi.com |

| Benzil | Substituted Benzaldehydes | Ammonium Acetate | ZrCl₄ | 80 °C, 15-45 min | 2,4,5-Trisubstituted imidazoles | 85-95% | rasayanjournal.co.in |

| 2-Bromo-1-phenylethanone | Urea | Triethyl benzyl ammonium chloride (TEBA) / Microwave | Ethanol | Microwave Irradiation | 4-Phenyl-1H-imidazol-2(5H)-one | High | rasayanjournal.co.in |

| Benzil | Various Aldehydes | Primary Amines | None / Microwave | 120 °C, 2-10 min | 1,2,4,5-Tetrasubstituted imidazoles | 82-97% | mdpi.com |

Mechanistic Investigations of 1 Nitro 1h Imidazole Reactions

Reactivity Towards Electrophilic Species

The imidazole (B134444) ring is an electron-rich heterocycle and is generally susceptible to electrophilic substitution. nih.gov In an unsubstituted imidazole, the N-3 position is the most basic and reactive towards electrophiles due to the availability of an unshared pair of electrons that is not part of the aromatic sextet. nih.gov However, the introduction of a nitro group at the N-1 position fundamentally alters this reactivity.

The N-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the entire imidazole ring system. This deactivation effect markedly decreases the ring's nucleophilicity, making electrophilic aromatic substitution reactions much more difficult compared to unsubstituted imidazole. thieme-connect.de Consequently, 1-Nitro-1H-imidazole is generally resistant to common electrophilic substitution reactions. While the C-5 position is typically a reactive site for electrophilic attack in imidazoles, the deactivating effect of the N-1 nitro group diminishes this propensity. smolecule.com

Nucleophilic Reaction Pathways

The electron-deficient nature of the ring in nitroimidazoles makes them prime candidates for nucleophilic attack. Specific and complex reaction pathways, including cine-substitution and ring-opening mechanisms, have been observed, particularly in more substituted analogues like 1,4-dinitro-1H-imidazole.

Cine-substitution is a process where a nucleophile attacks an aromatic ring, and the entering group takes a position adjacent to the carbon that bore the leaving group. This mechanism has been identified in dinitroimidazole derivatives. For instance, studies on 1,4-dinitroimidazoles show that they can undergo cine-substitution. arkat-usa.orgresearchgate.net In this reaction, a nucleophile preferentially attacks the C-5 position of the imidazole ring, which leads to the subsequent elimination of the nitro group from the adjacent C-4 position. researchgate.net This pathway is distinct from a direct SNAr (Substitution Nucleophilic Aromatic) reaction, where the nucleophile would attack the carbon atom bearing the leaving group directly. The conversion of substituted nitrobenzenes into benzoic acids via the von Richter reaction is another classic example of nucleophilic cine-substitution. arkat-usa.org

The Addition-Nucleophilic Ring Opening Ring Closure (ANRORC) mechanism is a significant pathway for the reaction of N-nitrated imidazoles with primary amines. arkat-usa.org Extensive mechanistic studies, particularly on 1,4-dinitro-1H-imidazole and its derivatives, have elucidated this complex transformation. researchgate.netrsc.org

The reaction is initiated by the nucleophilic addition of a primary amine to the electron-deficient imidazole ring. Computational and experimental studies have shown that the most favorable pathway involves the initial attack of the amine at the C-5 position of the imidazole ring. researchgate.netrsc.org This step is followed by the cleavage of the C(5)–N(1) bond, leading to the opening of the imidazole ring and the formation of a reactive acyclic intermediate. researchgate.net

Interactive Data Table: Key Steps in the ANRORC Mechanism of 1,4-Dinitro-1H-imidazole with Primary Amines

| Step | Description | Key Intermediates | Leaving Group |

| 1. Addition | Nucleophilic attack of the primary amine at the C-5 position of the imidazole ring. | Meisenheimer-like adduct | - |

| 2. Ring Opening | Cleavage of the C(5)–N(1) bond to form an acyclic intermediate. | Open-chain species | - |

| 3. Ring Closure | Intramolecular cyclization (5-exo-trig) to form a new five-membered ring. | Cyclized intermediate | - |

| 4. Elimination | Elimination of nitramide (B1216842) from the intermediate to yield the final product. | Final product | Nitramide (H₂N-NO₂) |

Nucleophilic Cine-Substitution Mechanisms

Radical Reactions of Nitroimidazoles

Nitroimidazoles are known to react readily with radical species. These reactions are particularly relevant in atmospheric chemistry and radiation-induced processes, where hydroxyl and nitrate (B79036) radicals act as powerful oxidants.

The hydroxyl radical (•OH) is a highly reactive species that rapidly reacts with nitroimidazoles. The reaction proceeds primarily through the addition of the •OH radical to the imidazole ring, a pathway that is kinetically more favorable than hydrogen atom abstraction. acs.org Studies on related nitroimidazole compounds, such as the drug metronidazole, have shown that the •OH radical adds to the ring with a rate constant near the diffusion-controlled limit. rsc.org

Interactive Data Table: Rate Constants for the Reaction of Hydroxyl Radicals with Nitroimidazoles and Related Compounds

| Compound | Rate Constant (k) | Temperature (K) | Method | Source |

| (2-methyl-5-nitro-1H-imidazole-1-ethanol)nickel(II) | ≈ 4.0 x 10⁹ dm³ mol⁻¹ s⁻¹ | Room Temp. | Flash Photolysis | rsc.org |

| Dimetridazole (DMZ) | 4.32 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | researchgate.net |

| Ornidazole (B1677491) (ONZ) | 4.42 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | researchgate.net |

| Imidazole | 5.65 x 10⁹ M⁻¹ s⁻¹ | 298 | Quantum Chemical | acs.org |

The nitrate radical (NO₃•) is another key oxidant, especially in the nighttime troposphere, that can initiate the transformation of nitroimidazoles. Similar to the hydroxyl radical, the NO₃• radical reacts with the imidazole ring via addition pathways. acs.org

For this compound, which lacks an N-H proton, the reaction is expected to proceed via the addition of the NO₃• radical to the carbon atoms of the imidazole ring. Computational studies on the parent imidazole molecule show that NO₃• addition pathways have low energy barriers. acs.org These addition reactions lead to the formation of nitrooxy-imidazole radical intermediates. In the presence of other atmospheric species like nitrogen dioxide (NO₂), these intermediates can be further transformed, potentially leading to the formation of more highly nitrated imidazole derivatives, such as 4,5-dinitro-1H-imidazole. acs.org The reaction of the nitrate radical with imidazole is very fast, with a calculated total rate constant of 7.41 × 10⁹ M⁻¹ s⁻¹ at 298 K, suggesting that this is a significant degradation pathway in relevant environments. acs.org

Hydroxyl Radical Initiated Reactions

Thermal Decomposition and Rearrangement Mechanisms

The thermal behavior of this compound is characterized by complex decomposition and rearrangement pathways. While direct studies on this compound are limited, research on closely related nitroimidazoles, particularly 1,4-dinitroimidazole, provides significant insights into the plausible mechanisms.

Thermal Decomposition:

The thermal dissociation of nitroimidazoles is a critical aspect of their chemistry, especially for those used as energetic materials. Theoretical and experimental studies on various nitroimidazoles suggest that the decomposition mechanism is highly dependent on the substitution pattern of the imidazole ring. For many multi-nitroimidazoles, the thermal decomposition process is believed to be a competition between two primary pathways acs.orgnih.gov:

NO₂ Elimination: This involves the direct cleavage of the C-NO₂ or N-NO₂ bond, releasing nitrogen dioxide (NO₂).

Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which is then followed by the elimination of nitric oxide (NO).

However, for 1,4-dinitroimidazole, it has been predicted that the homolysis of the N-NO₂ bond is the predominant decomposition channel on the ground electronic state. acs.orgnih.gov This suggests that for this compound, the cleavage of the N1-NO₂ bond would be a primary step in its thermal decomposition. This is supported by comparative studies showing that compounds with C-NO₂ bonds are generally more thermally stable than those with N-NO₂ moieties. acs.orgnih.gov

Another key decomposition channel for imidazoles, in general, is the formation of hydrogen cyanide (HCN). researchgate.net The initial step in the decomposition of nitroimidazoles is often triggered by an intermolecular hydrogen shift, leading to the elimination of an OH radical. researchgate.net

Thermal Rearrangement:

A significant thermal reaction of 1,4-dinitroimidazole is its rearrangement to the more stable C-nitro isomer, 2,4-dinitro-1H-imidazole. publish.csiro.auarkat-usa.orgaip.orggoogle.com This rearrangement can be achieved by heating 1,4-dinitroimidazole in a solvent like chlorobenzene (B131634) at temperatures ranging from 100-140°C or by heating the molten compound. publish.csiro.auaip.orggoogle.com The reaction is believed to proceed via an intramolecular 1,5-sigmatropic shift, although this has not been definitively proven. arkat-usa.org During this thermal rearrangement, denitration products, such as 4-nitroimidazole (B12731), are also observed, indicating a competing reaction pathway. publish.csiro.auaip.org

Given these findings, it is plausible that this compound could undergo a similar thermal rearrangement to a C-nitroimidazole, although this has not been extensively documented. The process would likely compete with thermal decomposition via N-NO₂ bond cleavage.

| Process | Proposed Key Mechanistic Steps | Major Products/Intermediates | Supporting Evidence from Analogs |

| Thermal Decomposition | N-NO₂ bond homolysis; Intermolecular H-shift followed by OH elimination; Ring cleavage. | NO₂, NO, HCN, various radical species | Studies on 1,4-dinitroimidazole and other nitroimidazoles. acs.orgnih.govresearchgate.net |

| Thermal Rearrangement | Intramolecular 1,5-sigmatropic shift of the nitro group from N1 to a carbon atom on the ring. | C-nitroimidazole isomers | Observed in the conversion of 1,4-dinitroimidazole to 2,4-dinitroimidazole. publish.csiro.auarkat-usa.orgaip.orggoogle.com |

Oxidation Pathways of the Imidazole Ring (e.g., Formation of Imidazolidinetriones)

The oxidation of the imidazole ring in this compound can lead to a variety of products, depending on the oxidant and reaction conditions. A significant oxidation pathway can result in the formation of imidazolidinetrione derivatives.

Computational and experimental studies on the oxidation of imidazole and its derivatives by hydroxyl (OH) radicals, a key atmospheric oxidant, indicate that the reaction is initiated by the addition of the OH radical to the carbon atoms of the imidazole ring. mdpi.com For 4-nitroimidazole, it has been shown that OH addition at the C2 and C5 positions is the most favorable pathway. mdpi.com This initial step leads to the formation of hydroxylated nitroimidazole intermediates. mdpi.com

The proposed mechanism for such a transformation would likely involve a series of oxidation and hydrolysis steps, ultimately leading to the cleavage of the double bonds within the imidazole ring and the formation of the keto groups characteristic of an imidazolidinetrione.

| Oxidant | Proposed Initial Step | Key Intermediates | Potential Final Products | Supporting Evidence from Analogs |

| OH Radical | Addition of OH to C2 or C5 of the imidazole ring. | Hydroxylated this compound radicals. | Hydroxylated 1-nitro-1H-imidazoles, ring-opened products. | Oxidation studies on 4-nitroimidazole. mdpi.com |

| Strong Oxidizing Agents | Attack on the electron-rich imidazole ring, potentially facilitated by existing nitro groups. | Highly oxidized intermediates. | Imidazolidinetriones, ring-opened fragments. | Formation of 1-methylimidazolidine-2,4,5-trione (B1196877) from 1-methyl-2,4,5-trinitroimidazole (B8335940). |

Denitration Mechanisms

Denitration, the removal of the nitro group, is a well-documented reaction for 1-nitroimidazoles and their derivatives. This process can occur through several mechanisms, often facilitated by nucleophiles or reductive conditions.

Nucleophilic Denitration:

The N1-nitro group of 1,4-dinitro-1H-imidazole is susceptible to nucleophilic attack. Reactions with various nucleophiles often result in the displacement of the 1-nitro group, a process termed 1-denitration. arkat-usa.org This can lead to the formation of the corresponding 4-nitro-1H-imidazole anion, which can then participate in further reactions. arkat-usa.org For example, the reaction of 1,4-dinitro-1H-imidazoles with nucleophiles can sometimes lead to cine-substitution products, where the incoming nucleophile attaches to a carbon atom and the 1-nitro group is eliminated. arkat-usa.org

Reductive Denitration:

Under biological or chemical reducing conditions, the nitro group of nitroimidazoles can be reduced. This process is central to the mechanism of action of many nitroimidazole-based drugs. nih.govasm.org The reduction can proceed in a stepwise manner, forming nitroso, hydroxylamino, and finally amino derivatives. In some instances, this reductive activation can lead to denitrification, where the nitro group is completely removed, often with the release of nitric oxide (NO). nih.gov This denitrification is a key step in the bioactivation of certain fused nitroimidazole drugs. nih.gov

The degradation of the nitroimidazole drug ornidazole by nanoscale zero-valent iron has also been shown to involve N-denitration as one of the reaction pathways. rsc.org

| Reaction Type | Reagents/Conditions | Proposed Mechanism | Products | Supporting Evidence from Analogs |

| Nucleophilic Denitration | Nucleophiles (e.g., amines, iodides, azides) | Nucleophilic attack at the N1 position or an adjacent carbon, leading to the elimination of the nitro group. | 4-Nitro-1H-imidazole anion, cine-substitution products. | Reactions of 1,4-dinitroimidazoles with various nucleophiles. arkat-usa.org |

| Reductive Denitration | Reducing agents (chemical or biological) | Stepwise reduction of the nitro group, potentially leading to N-O bond cleavage and release of NO. | Aminoimidazoles, nitric oxide, other reduced species. | Metabolism of nitroimidazole drugs; degradation of ornidazole. nih.govasm.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the protons, carbons, and nitrogens within the molecule.

Proton NMR spectroscopy of 1-nitro-1H-imidazole and its derivatives reveals characteristic signals for the imidazole (B134444) ring protons. The chemical shifts of these protons are influenced by the electronic effects of the nitro group and any substituents on the imidazole ring or the N-1 position.

In a study of 1-methyl-4-nitro-1H-imidazole, the proton signals for the imidazole ring were observed as doublets at δ 8.35 ppm (H-2) and δ 7.80 ppm (H-5) in DMSO-d6. derpharmachemica.com The presence of a singlet at δ 3.75 ppm confirmed the methyl group at the N-1 position. derpharmachemica.com For 1-allyl-4-nitro-1H-imidazole, the imidazole protons appeared at δ 8.37 ppm (H-2) and δ 7.86 ppm (H-5), with the allylic protons showing complex multiplets. derpharmachemica.com

The substitution pattern on the imidazole ring significantly affects the chemical shifts. For instance, in 1,2-dimethyl-4-nitro-1H-imidazole, the H-5 proton appears as a singlet at δ 8.24 ppm in CDCl₃, with the methyl groups at N-1 and C-2 resonating at δ 3.63 ppm and δ 2.3 ppm, respectively. derpharmachemica.com

The following table summarizes the ¹H NMR data for selected this compound derivatives:

| Compound | Solvent | H-2 (ppm) | H-5 (ppm) | Other Protons (ppm) |

| 1-Methyl-4-nitro-1H-imidazole | DMSO-d6 | 8.35 (d) | 7.80 (d) | 3.75 (s, N1-CH₃) |

| 1-Allyl-4-nitro-1H-imidazole | DMSO-d6 | 8.37 (d) | 7.86 (d) | 6.12-5.99 (m, H1''), 5.30-5.14 (m, H1'''), 4.75-4.72 (m, H1') |

| 4-Nitro-1-(prop-2-ynyl)-1H-imidazole | DMSO-d6 | 8.42 (d) | 7.94 (d) | 5.05 (d, H1'), 3.68 (t, H1''') |

| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | - | 8.24 (s) | 3.63 (s, N-CH₃), 2.3 (s, C2-CH₃) |

| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone | DMSO-d6 | 8.33 (d) | 7.81 (d) | 8.07-8.03 (m, Ho-Ph), 7.78-7.72 (m, Hp-Ph), 7.65-7.60 (m, Hm-Ph), 5.88 (s, H1') |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons in this compound and its derivatives are sensitive to the substituents.

For 1-methyl-4-nitro-1H-imidazole, the carbon signals were assigned as follows: δ 146.9 (C4), 138.1 (C5), 122.6 (C2), and 34.2 (N1-CH₃) in DMSO-d6. derpharmachemica.com The C4 carbon, directly attached to the electron-withdrawing nitro group, is significantly deshielded. In a study on 4-nitroimidazole (B12731), the carbon chemical shifts were observed at 144.7 ppm, 136.4 ppm, and 119.4 ppm. swinburne.edu.au

The nature of the substituent at the N-1 position also influences the carbon chemical shifts. For example, in 1-allyl-4-nitro-1H-imidazole, the imidazole carbons resonate at δ 147.03 (C4), 137.38 (C5), and 121.60 (C2). derpharmachemica.com

The table below presents the ¹³C NMR data for several this compound derivatives:

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |

| 1-Methyl-4-nitro-1H-imidazole | DMSO-d6 | 122.6 | 146.9 | 138.1 | 34.2 (N1-CH₃) |

| 1-Allyl-4-nitro-1H-imidazole | DMSO-d6 | 121.60 | 147.03 | 137.38 | 133.05 (C1''), 118.88 (C1'''), 49.56 (C1') |

| 4-Nitro-1-(prop-2-ynyl)-1H-imidazole | DMSO-d6 | 121.2 | 147.1 | 137.0 | 77.7 (C1'''), 77.4 (C1''), 36.9 (C1') |

| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | 145.9 | 140.1 | 123.5 | 33.9 (N-CH₃), 12.9 (C2-CH₃) |

| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone | DMSO-d6 | 123.04 | 146.79 | 138.53 | 192.24 (C=O), 134.35 (Cp-Ph), 133.98 (Cipso-Ph), 129.09 (Cm-Ph), 128.07 (Co-Ph), 54.01 (C1') |

Nitrogen-15 NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. In the case of this compound and its derivatives, ¹⁵N NMR can distinguish between the different nitrogen environments of the imidazole ring and the nitro group.

Studies have shown that the chemical shifts of the imidazole nitrogens are influenced by protonation and hydrogen bonding. acs.org For 4-nitroimidazole, the ¹⁵N chemical shifts were reported at 363.0 ppm (NO₂), 237.4 ppm (N3), and 181.5 ppm (N1). swinburne.edu.au Methylation at the N1 position in 1-methyl-4-nitroimidazole (B145534) resulted in a small change in the N1 chemical shift but a more significant shielding effect on the N3 nitrogen. swinburne.edu.au The resonance signals for the nitrogen atoms in the nitro groups of C-nitropyrazoles are typically found in a characteristic region around -11 ppm. researchgate.net

Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, obtaining ¹⁵N NMR spectra can be time-consuming. researchgate.net However, advanced techniques like HSQC and HMBC can provide valuable correlation data between nitrogen atoms and neighboring protons and carbons. semanticscholar.org

Carbon (13C) NMR Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.

The FT-IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1490 cm⁻¹ and 1370-1300 cm⁻¹, respectively. derpharmachemica.comscirp.orgscholaris.ca

For instance, in a derivative, 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride, the NO₂ stretching vibrations were observed at 1570-1390 cm⁻¹. nih.gov In N-benzyl-2-nitro-1H-imidazole-1-acetamide, the FT-IR spectrum showed characteristic bands for the nitro group. spectrabase.com The C=N stretching vibration of the imidazole ring is also observable. derpharmachemica.com

The following table lists characteristic FT-IR absorption bands for some nitroimidazole derivatives:

| Compound | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | - | - | 3270-2650 (O-H), 1715 (C=O) |

| 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride | 1570-1390 | 1570-1390 | 1765 (C=O acid chloride), 1620 (C=N) |

| N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 1544 | 1366 | 3364 (N-H), 1637 (C=O) |

| 2-Nitro-1-vinyl-1H-imidazole | 1527 | 1348 | 3155, 3128 (C-H), 1635 (C=C) |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to water and can provide better resolution for certain vibrational modes. In a study of 1-methyl-6-nitro-1H-benzimidazole, both FT-IR and FT-Raman spectra were recorded and analyzed to assign the vibrational bands. researchgate.net The symmetric stretching of the nitro group often gives a strong band in the Raman spectrum.

For a substituted imidazole, the phenolic OH and NH stretching modes were observed at 3304 cm⁻¹ and 3215 cm⁻¹ in the Raman spectrum, respectively. researchgate.net The C=O stretching and N-H deformation vibrations were assigned a band at 1557 cm⁻¹ in the Raman spectrum. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LCMS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of nitroimidazole derivatives, providing critical information on molecular weight and fragmentation pathways. Soft ionization techniques like Electrospray Ionization (ESI) and techniques coupled with liquid chromatography, such as LC-MS, are particularly prevalent in the analysis of these compounds. japsonline.comnih.gov

In ESI-MS, nitroimidazole derivatives are typically ionized via protonation to form [M+H]⁺ ions or through adduction with cations like sodium to yield [M+Na]⁺ ions. nih.govbrieflands.com This allows for the precise determination of the molecular weight. For instance, in the analysis of 2-nitro-1-vinyl-1H-imidazole, the protonated molecular ion [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 140.0. mdpi.com Similarly, various other derivatives have been characterized by their protonated or sodiated molecular ions. nih.govbrieflands.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is frequently employed for the separation and identification of nitroimidazole derivatives from complex mixtures, such as in the analysis of reaction by-products or metabolites. nih.govmdpi.comresearchgate.net For example, LC-MS analysis was used to identify the formation of 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane as a minor by-product during the synthesis of 2-nitro-1-vinyl-1H-imidazole by detecting its [M+H]⁺ ion at m/z 253.0. mdpi.comresearchgate.net Furthermore, LC-MS/MS methods, which involve tandem mass spectrometry, are utilized for the confirmation of nitroimidazole metabolites in various matrices by monitoring specific precursor-to-product ion transitions. usda.gov

The fragmentation of nitroimidazoles under mass spectrometric conditions often involves the loss of the nitro group (NO₂) or other substituents attached to the imidazole ring. youtube.com Studies on the fragmentation of doubly ionized 4(5)-nitroimidazole show that after the initial core ionization, the molecule relaxes through fragmentation into multiple cationic species. utupub.fi A common fragmentation route is the cleavage of the C-NO₂ bond. Research on related imidazole ribosides indicates that the imidazole ring itself tends to remain intact, with fragmentation primarily occurring via the loss of its substituents. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. This method serves as a crucial final check to verify the purity and confirm the empirical formula of newly synthesized this compound derivatives. mdpi.com

The procedure involves comparing the experimentally determined elemental composition ("found" values) with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned chemical structure. This technique is routinely reported in the characterization of novel nitroimidazole compounds. For example, in the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole, the calculated elemental composition was C 55.99%, H 5.37%, and N 27.98%, which closely matched the found values of C 55.82%, H 5.36%, and N 27.84%. mdpi.com Such congruence is a standard requirement for the structural validation of novel derivatives. brieflands.comnih.govnih.gov

Theoretical and Computational Chemistry Studies of 1 Nitro 1h Imidazole

Density Functional Theory (DFT) Calculations

Determination of Molecular Geometries and Structural Parameters

For various substituted nitroimidazoles, DFT calculations are routinely used to predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. dnrcollege.orgnih.gov For instance, in studies of 1,4-dinitro-1H-imidazole, optimized geometric parameters have been determined using the B3LYP/6-311++G(d,p) level of theory. dnrcollege.org It is established that the imidazole (B134444) ring generally maintains a planar structure, though the nitro group may be slightly twisted relative to the ring. In the case of 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted by a dihedral angle of 5.60 (2)°. Similar planarity of the imidazole ring with some substituent-induced deviations is a common feature. dntb.gov.ua Without specific studies on 1-Nitro-1H-imidazole, it is reasonable to extrapolate that it would also exhibit a largely planar imidazole ring with the nitro group attached to the N1 position.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nist.gov

In related nitroimidazole compounds, the introduction of a nitro group is known to significantly lower the HOMO-LUMO energy gap, which enhances the molecule's reactivity. researcher.life For many imidazole derivatives, the HOMO is typically localized over the imidazole ring, while the LUMO is often situated on the nitro-substituted part of the molecule. acs.org This distribution facilitates charge transfer within the molecule. nih.gov For this compound, one would anticipate that the HOMO resides on the imidazole ring and the LUMO is centered on the nitro group, leading to a specific reactivity pattern.

Evaluation of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the polarizability (α) and the first-order hyperpolarizability (β). Organic molecules with π-conjugated systems, especially those with electron-donating and electron-accepting groups, can exhibit significant NLO responses.

Studies on various imidazole derivatives have shown that they can possess notable NLO properties. nih.govacs.orgbiointerfaceresearch.com For example, research on 1,4-dinitro-1H-imidazole indicates that its NLO properties are greater than the standard reference compound, urea. researchgate.netaip.org The incorporation of a nitro group, a strong electron-withdrawing group, can enhance hyperpolarizability. researcher.life While no specific hyperpolarizability values for this compound have been reported in the searched literature, it is plausible that it would exhibit some NLO character due to the electronic asymmetry introduced by the nitro group on the imidazole ring.

Prediction of Thermochemical Properties (e.g., Heats of Formation)

Thermochemical properties, such as the heat of formation (ΔHf), are critical for assessing the energy content and stability of compounds, particularly for energetic materials. Polynitroimidazoles are noted for having a large positive enthalpy of formation due to the presence of numerous C-N and N-N bonds and the high-energy nitro groups. researchgate.netaip.orgdnrcollege.org

Accurate calculations of heats of formation for nitrogen-containing heterocycles like 1H-imidazole have been performed using high-level ab initio molecular orbital theory, showing excellent agreement with experimental values. chemeo.com While these studies provide a baseline, specific calculated heats of formation for this compound are not available in the reviewed literature. The addition of a nitro group is expected to significantly influence this value compared to the parent imidazole.

Calculation of Atomic Charges and Reactivity Descriptors (Global and Local)

In related nitroimidazoles, the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group typically carry negative charges, making them susceptible to electrophilic attack. Conversely, specific carbon and hydrogen atoms may exhibit positive charges. nist.gov The nitro group acts as a strong electron-withdrawing group, which influences the charge distribution across the entire molecule. vulcanchem.com For this compound, it is expected that the nitro group would significantly impact the atomic charges and reactivity, making the ring atoms more electron-deficient compared to unsubstituted imidazole.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential. Negative regions (typically colored red) are associated with electrophilic reactivity (attraction of a proton), while positive regions (blue) indicate nucleophilic reactivity (repulsion of a proton).

For imidazole and its derivatives, the MEP map clearly identifies the nitrogen atoms of the ring and the oxygen atoms of any nitro groups as the most negative potential sites, making them the primary centers for electrophilic attack. aip.orgnih.gov The hydrogen atoms, particularly any attached to ring nitrogens, are generally in regions of positive potential. For this compound, the MEP would be expected to show a strong negative potential around the oxygen atoms of the nitro group and the N3 atom of the imidazole ring, highlighting these as the most reactive sites for electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like picture of molecular bonding, which is useful for analyzing stability arising from charge delocalization and hyperconjugative interactions. uni-muenchen.de

For molecules similar to this compound, such as 1,4-dinitro-1H-imidazole, NBO analysis shows significant intramolecular charge transfer (ICT). researchgate.netdnrcollege.org Key interactions identified include the delocalization of lone pair (LP) electron density from the oxygen atoms of the nitro group to the antibonding orbitals (σ* and π) of the imidazole ring. For example, in 1,4-dinitro-1H-imidazole, the interaction from a lone pair on an oxygen atom (LP O1) to the π orbital of the N-O bond (O2-N7) results in a substantial stabilization energy of 101.08 kcal/mol, indicating significant charge delocalization and stabilization. dnrcollege.org Another critical interaction involves the delocalization from the π* orbital of one bond (N6-C11) to the π orbital of another (C9-C10), contributing a stabilization energy of 75.27 kcal/mol. dnrcollege.org These ICT processes are crucial for the stability of the molecular structure. eurjchem.com

The stability of the molecule is directly linked to these hyperconjugative interactions. The delocalization of electron density leads to a more stabilized molecular system. nih.govnih.gov The larger the E(2) value, the greater the charge transfer and the more stable the molecular interaction between the electron donor and acceptor orbitals. nih.gov

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for a Nitroimidazole Derivative (1,4-dinitro-1H-imidazole)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O1 | π* (O2 - N7) | 101.08 | Lone Pair -> Antibonding π |

| π* (N6 - C11) | π (C9 - C10) | 75.27 | Antibonding π -> Bonding π |

| σ (N5 - N7) | σ* (C9 - C10) | 0.53 | Bonding σ -> Antibonding σ |

Data derived from a study on 1,4-dinitro-1H-imidazole, which serves as a model for understanding interactions in this compound. dnrcollege.org

Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukruc.dk This method has been successfully applied to various nitroimidazole derivatives, providing theoretical data that often shows good agreement with experimental results. eurjchem.comswinburne.edu.au

Computational studies on 4-nitroimidazole (B12731) (4-NI) and its methylated derivative, 1-methyl-4-nitroimidazole (B145534) (CH3-4NI), have been performed using Density Functional Theory (DFT). swinburne.edu.au These calculations can accurately predict ¹³C chemical shifts, typically within 2% of the experimental values. swinburne.edu.au For instance, the calculated ¹³C NMR chemical shifts for 4-NI were found to be in close agreement with experimental data obtained from solid-state and solution-state NMR. swinburne.edu.au

However, larger discrepancies, sometimes up to 13%, can be observed for ¹⁵N NMR chemical shifts. swinburne.edu.au These differences are often attributed to factors such as the complex electronic environment of the nitrogen atoms within the imidazole ring, including resonance structures and molecular dynamics, which may not be fully captured by the computational model. swinburne.edu.au

The calculation of ¹H and ¹³C chemical shifts using the GIAO method is a standard procedure in the structural elucidation of newly synthesized nitroimidazole compounds. eurjchem.comislamiahcollege.edu.in For example, in a study of 1-methyl-4-nitro-1H-imidazole, the experimental ¹H NMR signals at δ 8.35 ppm (H-2) and 7.80 ppm (H-5) and ¹³C NMR signals at δ 146.9 ppm (C4), 138.1 ppm (C5), and 122.6 ppm (C2) were reported, which serve as benchmarks for theoretical calculations. derpharmachemica.comderpharmachemica.com

Table 2: Experimental and Calculated NMR Chemical Shifts (δ, ppm) for 4-Nitroimidazole (4-NI)

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹⁵N Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 136.4 | Agreement within 2% | - |

| C4 | 144.7 | Agreement within 2% | - |

| C5 | 119.4 | Agreement within 2% | - |

| N1 | - | - | 181.5 |

| N3 | - | - | 237.4 |

| N(NO₂) | - | - | 363.0 |

Data sourced from a combined experimental and theoretical study on 4-nitroimidazole. swinburne.edu.au

Bond Dissociation Energies (BDEs) and Weakest Bond Analysis

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of energetic materials. The weakest bond in the molecule is often considered the "trigger linkage" for detonation or decomposition. arkat-usa.org Computational studies on a variety of nitro-substituted imidazoles have consistently focused on identifying this weakest bond and calculating its BDE.

For many C-nitro compounds, the C–NO₂ bond is identified as the weakest bond. researchgate.netscispace.com However, in N-nitro compounds, such as those with a nitro group attached to a nitrogen atom of the imidazole ring (e.g., this compound), the N–NO₂ bond is typically the most labile. arkat-usa.org Theoretical calculations on a series of nitro-imidazole derivatives confirmed that their thermal stability is largely determined by whether a nitro group is attached to the 1-position. nih.gov

Studies on 1,4-dinitro-1H-imidazole suggest that the N–NO₂ bond is indeed the weakest link. arkat-usa.org The BDE for the C–NO₂ bond in nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole compounds has been calculated to be in the range of 222–238 kJ mol⁻¹. researchgate.net For comparison, the BDE of the weakest bond in 4,4′,5,5′-tetranitro-2,2′-bi-1H-imidazole (a C-nitroimidazole) was also found to be a C–NO₂ bond. A linear correlation has been observed between the impact sensitivity (h₅₀) of some nitroimidazoles and the BDE of their weakest bonds. arkat-usa.org

Table 3: Calculated Bond Dissociation Energies (BDE) for Weakest Bonds in Various Nitroaromatic Compounds

| Compound | Weakest Bond | BDE (kJ/mol) | Computational Method/Basis Set |

|---|---|---|---|

| 2,4,5-Trinitroimidazole | C–NO₂ | 235.44 | B3LYP/6-311++G** |

| 2,4-Dinitroimidazole | C–NO₂ | 259.87 | B3LYP/6-311++G** |

| 4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole | C–NO₂ | 239.66 | B3LYP/6-311++G** |

| Nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole derivatives | C–NO₂ | 222-238 | Not Specified |

Data compiled from various computational studies on nitroaromatic explosives. researchgate.netscispace.com

Stability Predictions based on Computational Data

Computational data, particularly from NBO and BDE analyses, are used to predict the stability of this compound and related compounds. High stability is often associated with significant charge delocalization, as revealed by NBO analysis, and high bond dissociation energies for the weakest bonds.

The stability of nitroimidazole molecules is enhanced by hyperconjugative interactions and intramolecular charge transfer, which delocalize electron density and stabilize the system. researchgate.netdnrcollege.org The presence of strong electron-withdrawing nitro groups significantly influences the electronic structure and stability.